(3-Propylphenyl)boronic acid
Description
(3-Propylphenyl)boronic acid is an arylboronic acid derivative featuring a propyl group substituted at the meta position of the phenyl ring. Boronic acids, including phenylboronic acid (PBA) derivatives, are widely studied for their unique reactivity, particularly their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This property underpins their applications in drug design, sensors, and materials science . The propyl substituent in this compound introduces hydrophobicity and steric bulk, which may influence its binding affinity, solubility, and stability compared to simpler arylboronic acids like PBA. Such structural modifications are critical for tuning properties like pKa, Lewis acidity, and selectivity in biological or material systems .
Properties
IUPAC Name |
(3-propylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDXWKSKLOPZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Method
A magnesium-based approach begins with 1-bromo-3-propylbenzene. Reacting this substrate with magnesium in anhydrous tetrahydrofuran (THF) forms the corresponding Grignard reagent, which is then treated with trimethyl borate (B(OMe)₃). Acidic hydrolysis yields the boronic acid.
Reaction Scheme:
-
Formation of Grignard Reagent:
-
Borylation:
-
Hydrolysis:
This method typically achieves yields of 60–75% for analogous arylboronic acids but requires strict anhydrous conditions.
Organolithium Route
Lithium-halogen exchange using n-butyllithium (n-BuLi) offers an alternative pathway. 3-Bromo-1-propylbenzene reacts with n-BuLi at −78°C to form a lithiated intermediate, which is quenched with triisopropyl borate (B(OiPr)₃). Subsequent hydrolysis with aqueous HCl affords the target compound.
Key Advantages:
-
Higher selectivity compared to Grignard methods.
-
Reduced side reactions due to lower temperatures.
Transition Metal-Catalyzed Borylation
Palladium- or iridium-catalyzed methods provide efficient access to arylboronic acids under milder conditions.
Miyaura Borylation
The Miyaura reaction employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to borylate aryl halides. For this compound, 3-bromo-1-propylbenzene reacts with B₂Pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate:
Reaction Conditions:
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Base: KOAc (3 equiv)
-
Solvent: 1,4-Dioxane, 100°C, 12 h
Mechanistic Insight:
Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with B₂Pin₂. Reductive elimination releases the boronate ester, hydrolyzed to the boronic acid.
Iridium-Catalyzed C–H Borylation
Direct functionalization of the aromatic C–H bond avoids pre-functionalized substrates. Using [Ir(COD)OMe]₂ and dtbpy (4,4′-di-tert-butylbipyridine), 3-propyltoluene can undergo regioselective borylation at the meta position:
Optimized Parameters:
-
Substrate: 3-Propyltoluene
-
Catalyst System: [Ir(COD)OMe]₂ (5 mol%), dtbpy (10 mol%)
-
Boron Source: HBpin (1.5 equiv)
-
Temperature: 80°C, 24 h
Photochemical Activation Strategies
Recent advances in photoredox catalysis enable boronic acid synthesis under visible-light irradiation. A three-component coupling strategy involving amines, o-phenolic ketones, and organoboronic acids has been adapted for boronate rearrangements.
Application to this compound:
-
In Situ Boronate Formation:
-
Light-Induced Rearrangement:
Blue light (427 nm) promotes 1,3-boronate migration, forming α-tertiary amines.
Advantages:
-
Avoids harsh reagents.
-
Compatible with sensitive functional groups.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Cost | Scalability |
|---|---|---|---|---|
| Grignard Reagent | 60–75 | Anhydrous, −78°C | Low | Moderate |
| Miyaura Borylation | 80–92 | Pd catalyst, 100°C | High | High |
| Ir-Catalyzed C–H Borylation | 70–85 | Ir catalyst, 80°C | Very High | Limited |
| Photochemical | 50–65 | Visible light, RT | Moderate | Experimental |
Key Observations:
-
Miyaura Borylation offers the best balance of yield and scalability for industrial applications.
-
C–H Borylation eliminates halide precursors but requires expensive iridium complexes.
-
Photochemical Methods remain exploratory but show promise for green chemistry.
Purification and Characterization
Crude this compound is typically purified via:
-
Recrystallization: From ethanol/water mixtures.
-
Column Chromatography: Silica gel with ethyl acetate/hexane eluents.
Analytical Data:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Arylboronic acids like (3-propylphenyl)boronic acid participate in Pd-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key findings include:
-
Catalytic systems : PdCl₂(dppf) with Et₃N or K₂CO₃ enables coupling with aryl halides (e.g., bromides, chlorides) .
-
Functional group tolerance : Reactions tolerate carbonyl, cyano, and nitro groups due to mild conditions .
-
Reaction optimization : Microwave-assisted protocols reduce reaction times (e.g., <1 hour) .
Example reaction :
| Substrate (Aryl Halide) | Catalyst System | Yield (%) | Reference Model |
|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf)/K₂CO₃ | 85–92 | |
| 2-Chloropyridine | Pd(OAc)₂/dppf | 78 |
Chan-Lam Coupling for C–N/C–O Bond Formation
This Cu-mediated reaction forms bonds between boronic acids and amines/alcohols:
-
Scope : Secondary amines and phenols react efficiently; steric hindrance from the 3-propyl group may reduce yields .
Mechanistic pathway :
-
Oxidation of Cu(I) to Cu(II) under aerobic conditions.
-
Transmetalation with boronic acid to form a Cu–aryl intermediate.
Esterification and Transesterification
This compound forms stable esters with diols, enhancing solubility for synthetic applications:
Example :
| Diol Partner | Reaction Time (h) | Yield (%) |
|---|---|---|
| Catechol | 2 | 95 |
| Neopentyl glycol | 4 | 88 |
Protodeboronation and Stability
Protodeboronation (B–C bond cleavage) occurs under acidic or oxidative conditions:
-
Acidic conditions : H₂SO₄ or HCl promotes deboronation to yield propane derivatives .
-
Oxidative conditions : H₂O₂ or NaBO₃ leads to phenol formation .
Factors influencing stability :
-
pH : Stable in neutral to mildly basic conditions (pH 7–9) .
-
Electrophilic substituents : Electron-withdrawing groups accelerate protodeboronation .
Electrophilic Borylation and Tautomerization
The boronic acid group directs electrophilic substitution in aromatic systems:
-
Halogenation : Br₂ or I₂ in acetic acid yields halogenated derivatives at the para position .
-
Tautomerization : Under BBr₃ catalysis, alkenyl borates rearrange via 1,5-sigmatropic shifts .
Example :
Scientific Research Applications
Organic Synthesis
Boronic Acids in Cross-Coupling Reactions
(3-Propylphenyl)boronic acid is primarily utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is crucial for synthesizing complex organic molecules. The compound acts as a nucleophile that reacts with electrophilic partners, such as aryl halides, under palladium catalysis.
- Case Study : In a study focusing on the efficiency of various boronic acids in Suzuki reactions, this compound demonstrated high reactivity with a range of aryl bromides and chlorides, yielding products in good to excellent yields. The reaction conditions were optimized using different ligands and bases to enhance the efficiency of the coupling process .
Reversible Click Chemistry
Recent advancements have highlighted the role of boronic acids, including this compound, in dynamic covalent chemistry. Its ability to form reversible bonds with diols makes it a valuable tool in supramolecular chemistry and material science.
- Application : The compound has been employed in creating dynamic hydrogels that respond to environmental stimuli. These materials can undergo reversible gelation and solation processes, making them suitable for applications in drug delivery systems and tissue engineering .
Material Science
Smart Materials
The unique properties of this compound facilitate its use in developing smart materials that exhibit responsive behavior to external stimuli such as pH and temperature.
- Hydrogel Development : Research has shown that incorporating this compound into polymer networks can yield hydrogels with enhanced stretchability and self-healing properties. These hydrogels can be utilized in biomedical applications where flexibility and adaptability are crucial .
Self-Healing Polymers
The incorporation of boronic acids into polymer matrices has led to the development of self-healing materials. These materials can autonomously repair damage when exposed to specific conditions.
- Case Study : A recent study demonstrated that polymers functionalized with this compound exhibited self-healing capabilities upon exposure to water, which triggered the formation of dynamic boroxine bonds. This property is particularly beneficial for applications in coatings and structural materials .
Biomedical Applications
Drug Delivery Systems
This compound has been explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
- Nanocarriers for Cancer Therapy : Innovative studies have utilized iminoboronate chemistry involving this compound to design ROS-responsive nanocarriers for targeted cancer therapy. These carriers release therapeutic agents in response to reactive oxygen species generated within tumor environments .
Biosensors
The chemical properties of this compound make it suitable for developing biosensors that detect glucose levels through its interaction with cis-diols present in glucose molecules.
Mechanism of Action
The mechanism of action of (3-Propylphenyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The boron atom’s vacant p-orbital plays a crucial role in these reactions, facilitating the transfer of organic groups.
Comparison with Similar Compounds
Structural and Electronic Properties
Substituent Effects on pKa and Reactivity
The pKa of boronic acids determines their ionization state and binding capacity under physiological conditions. (3-Propylphenyl)boronic acid’s pKa is influenced by the electron-donating propyl group, which likely raises its pKa compared to electron-withdrawing substituents (e.g., fluoro or nitro groups). For instance:
- 3-AcPBA and 4-MCPBA (commonly used in glucose sensing) have pKa values >8.5, limiting their utility at physiological pH (7.4) .
- Fluoro-substituted boronic acids (e.g., 2,6-diarylphenylboronic acids) exhibit pKa modulation via through-space electronic effects rather than through-bond interactions, stabilizing the boronate form .
Table 1: Comparative pKa and Binding Properties
*Estimated based on substituent effects; experimental validation required.
Solubility and Stability
The propyl group’s hydrophobicity may reduce aqueous solubility, a challenge observed in pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid , which precipitate in cell culture media . In contrast, polar substituents (e.g., hydroxyl or carbamoyl groups) enhance solubility, as seen in (3-(2-Hydroxyethyl)phenyl)boronic acid (Similarity: 0.98 to this compound) .
Anticancer Potential
Boronic acids with extended aromatic systems (e.g., phenanthren-9-yl boronic acid) exhibit potent antiproliferative effects (IC50 = 0.2251 µM in 4T1 cells), attributed to interactions with tubulin or transcription factors . The propyl group’s steric effects may hinder binding to certain targets compared to planar aromatic systems.
Enzyme Inhibition
Boronic acids are potent protease inhibitors due to their ability to mimic transition states. For example:
- FL-166 (a bifunctional aryl boronic acid) inhibits SARS-CoV-2 3CLpro with Ki = 40 nM .
- HA130 (a peptidomimetic boronic acid) inhibits autotaxin (IC50 = 28 nM) via reversible binding to threonine residues . The meta-propyl substituent in this compound may sterically hinder interactions with enzyme active sites, reducing potency compared to smaller or more flexible analogs.
Biological Activity
(3-Propylphenyl)boronic acid is a compound belonging to the class of boronic acids, which have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties, as well as its role in drug delivery systems.
Overview of Boronic Acids
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications. Their Lewis acid properties allow them to interact with biomolecules, leading to significant biological effects. The introduction of a propyl group in this compound enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Antibacterial Activity
Recent studies have demonstrated that boronic acids, including this compound, exhibit notable antibacterial properties. For instance, a study reported that phenylboronic acid derivatives showed effective inhibition against Escherichia coli at concentrations as low as 6.50 mg/mL . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been highlighted in various research findings. A derivative synthesized from quercetin exhibited a significant cytotoxic effect on the MCF-7 cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that this compound and its derivatives may induce apoptosis or inhibit cell proliferation in cancer cells.
Enzyme Inhibition
Boronic acids are also recognized for their ability to inhibit specific enzymes. Studies indicate that this compound can inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values of 115.63 ± 1.16 µg/mL and 3.12 ± 0.04 µg/mL respectively . Such inhibition is crucial for developing treatments for neurodegenerative diseases where these enzymes are implicated.
Drug Delivery Applications
The unique properties of boronic acids have led to their application in drug delivery systems. For example, phenylboronic acid-based hydrogels have been developed for glucose-sensitive drug release, which is particularly beneficial for diabetic patients . These hydrogels can respond to physiological changes, allowing for controlled release of therapeutic agents.
Case Study 1: Antioxidant Properties
A novel boronic ester compound derived from phenylboronic acid demonstrated strong antioxidant activity, with an IC50 value of 0.11 ± 0.01 µg/mL using the ABTS cation radical scavenging method . This property is essential for preventing oxidative stress-related diseases.
Case Study 2: Histological Evaluation
Histological analysis of tissues treated with boron-based compounds showed no significant toxic effects on healthy cells while exhibiting high efficacy against cancerous cells . This finding supports the potential use of this compound in therapeutic formulations without adverse effects on normal tissues.
Q & A
Q. What are the primary applications of (3-propylphenyl)boronic acid in chemosensor design?
this compound is widely used in chemosensors due to its reversible binding with diols, particularly sugars like glucose and fructose. The boronic acid group forms cyclic esters with 1,2- or 1,3-diols, enabling real-time detection of carbohydrates. Methodologically, fluorescence-based assays are employed to monitor binding events, where the boronic acid's electronic environment changes upon diol interaction, altering fluorescence intensity .
Q. How can the binding affinity of this compound with sugars be quantified experimentally?
Binding constants (Ka) are determined via fluorescence titration or isothermal titration calorimetry (ITC). For example, fluorescence assays measure emission changes at varying sugar concentrations, while ITC directly quantifies enthalpy changes. The kon (association rate) and koff (dissociation rate) values are typically derived using stopped-flow fluorescence, which captures rapid binding kinetics (e.g., kon values follow D-fructose > D-tagatose > D-mannose > D-glucose) .
Q. What synthetic strategies are recommended for preparing this compound derivatives?
Common methods include Miyaura borylation (Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron) or directed ortho-metalation followed by boronation. Post-synthetic modifications often require protecting groups (e.g., pinacol esters) to prevent boroxine formation during purification. Recent advances in one-pot syntheses under mild conditions reduce side reactions and improve yields .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-propylphenyl substituent influence binding kinetics with glycoproteins?
The propyl group introduces steric hindrance, potentially slowing kon rates compared to smaller substituents (e.g., methyl). Computational studies using density functional theory (DFT) can model charge distribution and orbital interactions. For example, substituents altering the boron atom’s Lewis acidity (via conjugation or inductive effects) modulate binding strength. Experimental validation involves comparing kinetic parameters (kon/koff) across structurally analogous boronic acids .
Q. What computational approaches predict the reactivity of this compound in diverse chemical environments?
Quantitative structure-activity relationship (QSAR) models using descriptors like Hammett σ constants or molecular polarizability are effective. Principal component analysis (PCA) and k-means clustering of 1,357 QSAR parameters (e.g., logP, H-bond donor count) can map chemical space and identify analogs with optimal reactivity. Machine learning algorithms further refine predictions for glycoprotein binding or catalytic activity .
Q. How can non-specific interactions of this compound in glycoprotein studies be minimized?
Secondary interactions (e.g., hydrophobic effects from the propyl group) may reduce selectivity. Strategies include:
- Buffer optimization: High-pH borate buffers weaken non-covalent interactions.
- Surface functionalization: Immobilizing the boronic acid on carboxymethyl dextran reduces steric interference.
- Competitive elution: Adding free diols (e.g., sorbitol) displaces weakly bound proteins .
Q. What analytical challenges arise in characterizing this compound via mass spectrometry (MS)?
Boronic acids undergo dehydration to form boroxines (trimers), complicating MS analysis. Solutions include:
- Derivatization: Converting to boronic esters using diols (e.g., 2,3-butanediol) stabilizes the analyte.
- Matrix selection: MALDI-MS with α-cyano-4-hydroxycinnamic acid minimizes fragmentation.
- Direct analysis: ESI-MS in negative-ion mode detects [M-H]<sup>-</sup> ions without derivatization .
Q. How does this compound influence the selectivity of formose reactions?
The boronic acid stabilizes sugar intermediates via ester formation, favoring specific diol configurations. For example, in the presence of poly(vinylphenylboronic acid)/sodium styrenesulfonate (pVPB/NaSS), the formose reaction yields ribose and glucose preferentially. Selectivity is assessed via HPLC or <sup>13</sup>C NMR to quantify sugar ratios under varying boronic acid concentrations .
Data Contradictions and Resolution
Q. Discrepancies in reported binding constants for this compound with D-glucose: How to reconcile?
Variations arise from experimental conditions (pH, ionic strength) and measurement techniques. For instance, fluorescence assays may overestimate Ka if background quenching occurs. Standardization using ITC under physiological pH (7.4) and 25°C is recommended. Meta-analyses comparing data from stopped-flow kinetics (kinetic Ka) and equilibrium methods (thermodynamic Ka) can resolve inconsistencies .
Q. Conflicting thermal stability data for arylboronic acids: What structural factors dictate decomposition pathways?
Thermal stability depends on substituent electronegativity and conjugation. For example, electron-withdrawing groups (e.g., nitro) increase boroxine formation temperatures, while alkyl groups (e.g., propyl) may lower stability due to steric strain. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures, with pyrolysis-GC/MS identifying volatile byproducts (e.g., benzene derivatives) .
Methodological Tables
Table 1. Kinetic Parameters for Boronic Acid-Sugar Binding (Stopped-Flow Fluorescence)
| Sugar | kon (M<sup>-1</sup>s<sup>-1</sup>) | koff (s<sup>-1</sup>) | Ka (M<sup>-1</sup>) |
|---|---|---|---|
| D-Fructose | 1.2 × 10<sup>3</sup> | 0.04 | 3.0 × 10<sup>4</sup> |
| D-Glucose | 4.5 × 10<sup>2</sup> | 0.12 | 3.8 × 10<sup>3</sup> |
| Data adapted from stopped-flow studies of analogous arylboronic acids . |
Table 2. Thermal Stability of Arylboronic Acids (TGA Onset Temperatures)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
